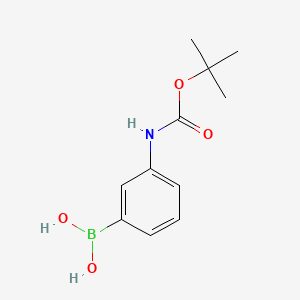
(3-Boc-氨基苯基)硼酸
描述
“(3-Boc-aminophenyl)boronic acid” is a boronic acid derivative . It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It also has high glucose selectivity .
Synthesis Analysis
The synthesis of “(3-Boc-aminophenyl)boronic acid” involves Suzuki-Miyaura coupling reactions . It is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .Molecular Structure Analysis
The molecular formula of “(3-Boc-aminophenyl)boronic acid” is CHBNO . Its average mass is 319.204 Da and its monoisotopic mass is 319.195496 Da .Chemical Reactions Analysis
“(3-Boc-aminophenyl)boronic acid” is used in Suzuki-Miyaura coupling reactions to form C-C bonds by reacting with aryl or vinyl halides . It can also undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .科学研究应用
葡萄糖传感
(Das 等人,2011 年) 探讨了将 3-氨基苯基硼酸键合到导电聚合物上用于检测糖类,尤其是葡萄糖。此方法通过硼酸与糖类的二醇基团络合来操作,在人唾液样本中显示出有效性。
用于生物应用的晶体结构和合成
(Das 等人,2003 年) 合成了 3-Boc-氨基苯基硼酸的衍生物氨基-3-氟苯基硼酸,该衍生物在生理 pH 值下运行的葡萄糖传感材料中具有潜在应用。
细菌检测
(Wannapob 等人,2010 年) 开发了一种使用 3-氨基苯基硼酸进行细菌检测的亲和传感器。该方法通过其与细菌细胞壁上的二醇基团的亲和结合反应来检测细菌。
荧光化学传感器
(Huang 等人,2012 年) 讨论了硼酸(包括 3-氨基苯基硼酸)在用于检测碳水化合物、L-多巴胺和其他物质的荧光化学传感器中的应用。
有机合成中的催化
(Hashimoto 等人,2015 年) 报道了硼酸在有机化学中的多功能性,包括有机反应、分子识别和组装中的催化。
纳米凝胶制备和过氧化氢传感
(Jayeoye 和 Rujiralai,2020 年) 专注于使用 3-氨基苯基硼酸制造用于过氧化氢传感的纳米凝胶。
食品基质中果糖的特异性还原
(Pietsch 和 Richter,2016 年) 研究了硼酸在食品基质中果糖的特异性还原中的应用,利用了硼酸对二醇结构的亲和力。
碳水化合物的纳米传感器
(Cannizzo 等人,2005 年) 开发了一种硼酸功能化的纳米粒子,用于选择性视觉检测果糖,展示了硼酸在传感器应用中的多功能性。
生物医学应用
(Cambre 和 Sumerlin,2011 年) 强调了含硼酸聚合物在各种生物医学应用中的价值,例如治疗艾滋病毒、肥胖症、糖尿病和癌症。
安全和危害
作用机制
Target of Action
Boronic acids, including (3-boc-aminophenyl)boronic acid, are commonly used as reagents in suzuki-miyaura coupling reactions . This suggests that the compound’s primary targets could be aryl or vinyl halides, which it interacts with to form carbon-carbon bonds .
Mode of Action
The mode of action of (3-Boc-aminophenyl)boronic acid involves its interaction with its targets in the Suzuki-Miyaura coupling reaction. In this process, the boronic acid compound forms a complex with a transition metal catalyst, typically palladium. This complex then undergoes transmetalation, where the boronic acid transfers its organic group to the palladium . The palladium complex then reacts with an aryl or vinyl halide, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which (3-Boc-aminophenyl)boronic acid participates, is a key biochemical pathway. This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The downstream effects of this reaction include the formation of biaryl compounds, which are common structural motifs in many organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of (3-Boc-aminophenyl)boronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond. This enables the synthesis of a wide range of organic compounds, including biaryl compounds . These compounds have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of (3-Boc-aminophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can affect the yield and selectivity of the reaction . Furthermore, the stability of the boronic acid compound can be affected by factors such as pH and temperature .
生化分析
Biochemical Properties
(3-Boc-aminophenyl)boronic acid can undergo reversible covalent interactions with diols and strong Lewis bases . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls .
Cellular Effects
The effects of (3-Boc-aminophenyl)boronic acid on cells are largely due to its interactions with biomolecules. It can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, (3-Boc-aminophenyl)boronic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Boc-aminophenyl)boronic acid can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
(3-Boc-aminophenyl)boronic acid is involved in various metabolic pathways. It can interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (3-Boc-aminophenyl)boronic acid within cells and tissues can be influenced by various factors. These could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNHPXWZRALFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959004 | |
| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-68-2 | |
| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Boc-aminophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)
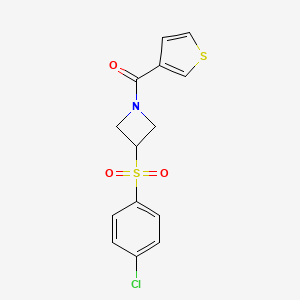
![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)
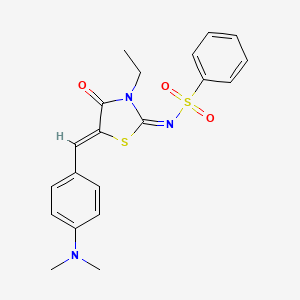
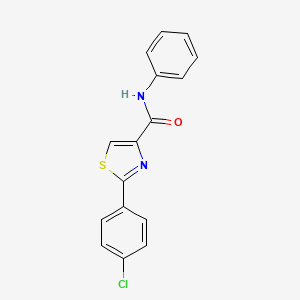
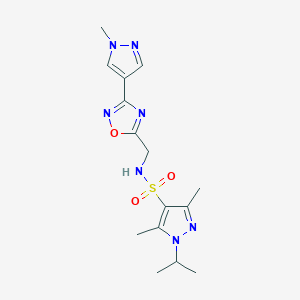
![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)
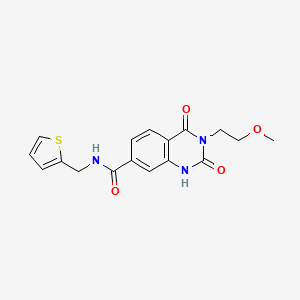
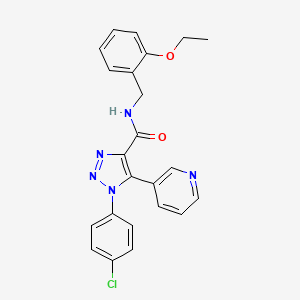
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)
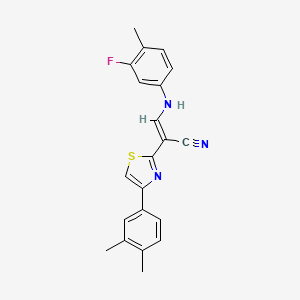
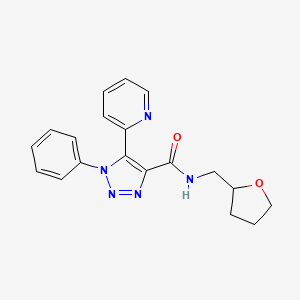

![N-[4-Methyl-3-(2-oxoimidazolidin-1-yl)phenyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2421706.png)